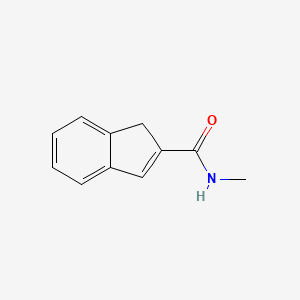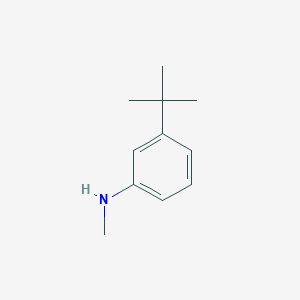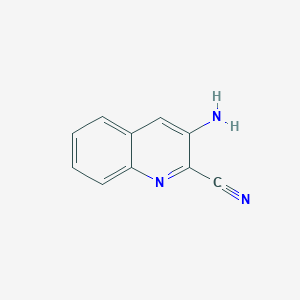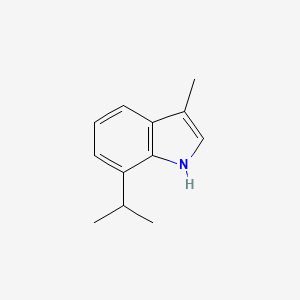
(1R,2R)-2-Fluoro-1,2-dihydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-Fluoro-1,2-dihydronaphthalen-1-ol is a chiral organic compound with a unique structure that includes a fluorine atom and a hydroxyl group attached to a dihydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Fluoro-1,2-dihydronaphthalen-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Reduction: The reduction of the naphthalene ring to a dihydronaphthalene ring can be performed using hydrogenation catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Fluoro-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated naphthalene derivative.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: Hydrogen gas with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-fluoro-1,2-dihydronaphthalen-1-one.
Reduction: Formation of 2-fluoro-1,2-dihydronaphthalene.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
(1R,2R)-2-Fluoro-1,2-dihydronaphthalen-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand the effects of fluorine substitution on biological activity.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing enantioselectivity and reaction rates.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Fluoro-1,2-dihydronaphthalen-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s binding affinity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-Fluoro-1,2-dihydronaphthalene: Lacks the hydroxyl group, affecting its reactivity and applications.
(1R,2R)-2-Chloro-1,2-dihydronaphthalen-1-ol: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
(1R,2R)-2-Fluoro-1,2-dihydronaphthalen-1-one: Oxidized form with a ketone group instead of a hydroxyl group.
Uniqueness
(1R,2R)-2-Fluoro-1,2-dihydronaphthalen-1-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the hydroxyl group provides opportunities for further functionalization and hydrogen bonding interactions.
Properties
Molecular Formula |
C10H9FO |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
(1R,2R)-2-fluoro-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C10H9FO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-10,12H/t9-,10-/m1/s1 |
InChI Key |
GHCBXYISGZCYPU-NXEZZACHSA-N |
Isomeric SMILES |
C1=CC=C2[C@H]([C@@H](C=CC2=C1)F)O |
Canonical SMILES |
C1=CC=C2C(C(C=CC2=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Aminothieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11916644.png)




![5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine](/img/structure/B11916657.png)



![(NZ)-N-[1-(3-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11916675.png)
![3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11916696.png)

